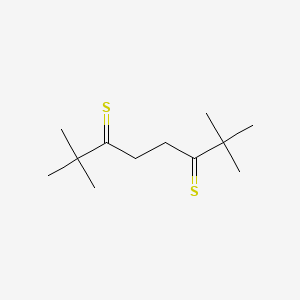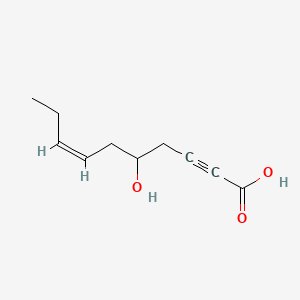
(Z)-5-Hydroxy-7-decen-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-Hydroxy-7-decen-2-ynoic acid is an organic compound characterized by the presence of a hydroxyl group, a double bond, and a triple bond within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-Hydroxy-7-decen-2-ynoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of alkyne and alkene precursors, which undergo a series of reactions such as hydroboration-oxidation and Lindlar’s catalyst hydrogenation to introduce the hydroxyl group and the desired double bond configuration.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-Hydroxy-7-decen-2-ynoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double bond or a single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are used for the reduction of the triple bond.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of (Z)-5-Hydroxy-7-decen-2-ene or (Z)-5-Hydroxy-7-decan-2-ene.
Substitution: Formation of (Z)-5-Chloro-7-decen-2-ynoic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-5-Hydroxy-7-decen-2-ynoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biochemical mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of (Z)-5-Hydroxy-7-decen-2-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and the unsaturated bonds play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparación Con Compuestos Similares
Similar Compounds
- (Z)-5-Hydroxy-7-decen-2-ene
- (Z)-5-Hydroxy-7-decan-2-ene
- (Z)-5-Chloro-7-decen-2-ynoic acid
Uniqueness
(Z)-5-Hydroxy-7-decen-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond within its structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
94088-22-9 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
(Z)-5-hydroxydec-7-en-2-ynoic acid |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h3-4,9,11H,2,6-7H2,1H3,(H,12,13)/b4-3- |
Clave InChI |
MNXCKMDBIGRQOV-ARJAWSKDSA-N |
SMILES isomérico |
CC/C=C\CC(CC#CC(=O)O)O |
SMILES canónico |
CCC=CCC(CC#CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


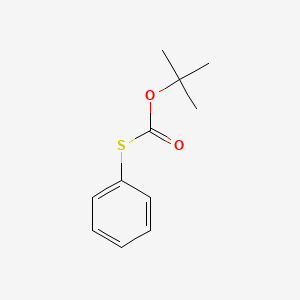
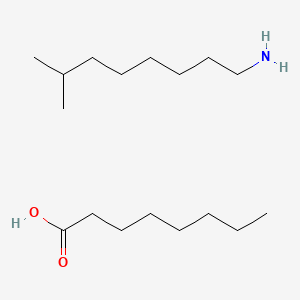
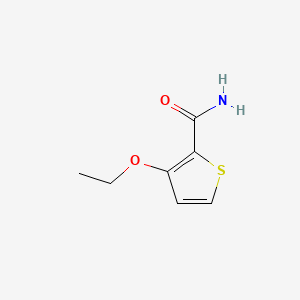
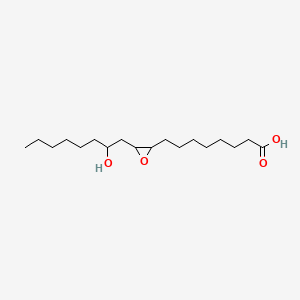
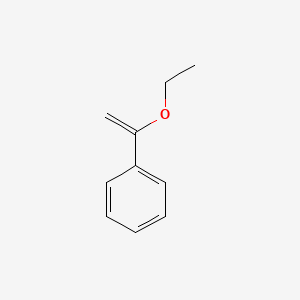
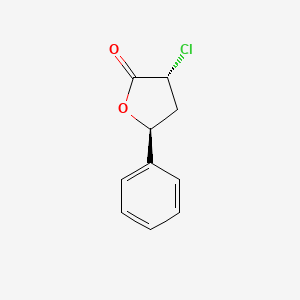
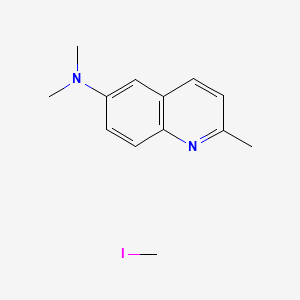
![N-[2-Methyl-3-(methyldipropoxysilyl)propyl]ethylenediamine](/img/structure/B15178052.png)
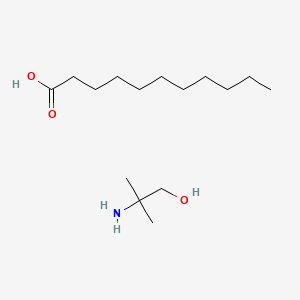
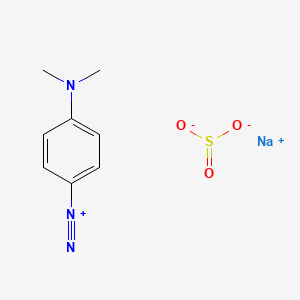
![Sodium, bicyclo[2.2.1]hept-1-yl-](/img/structure/B15178080.png)


